![molecular formula C9H8N2OS B6420309 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one CAS No. 52505-41-6](/img/structure/B6420309.png)

1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

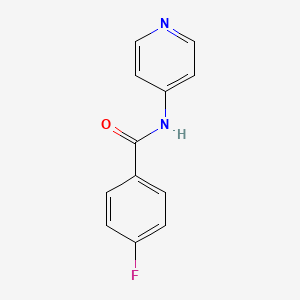

1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one is a chemical compound with a molecular weight of 192.24 . It is also known as Ethanone, 1- (3-pyridinyl)- . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one involves a one-pot three-component condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds, cyclohexanone, or formamide . The reaction scheme includes Knoevenagel condensation of cyanothioacetamide at one carbonyl group of diketone, intramolecular cyclization of condensation product to sodium pyridine-2-thiolate, and alkylation of the latter with α-halocarbonyl compound with the formation of organic sulfides .Molecular Structure Analysis

The central 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl fragment of all molecules is almost planar . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one include Knoevenagel condensation, intramolecular cyclization, and alkylation .Wissenschaftliche Forschungsanwendungen

Oxidative Dimerization

The compound has been used in studies involving noncatalyzed, regio- and stereoselective hypochlorite oxidation . The oxidation process proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .

Anticancer Applications

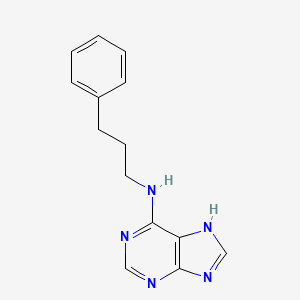

Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series, which include this compound, have shown promising results in inhibiting the growth of human tumor cells . They have been tested on various cell lines including MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer), and HepG2 (hepatocellular carcinoma) .

Antioxidant Properties

The compound has demonstrated promising antioxidant properties . This makes it a potential candidate for the development of drugs targeting oxidative stress-related diseases .

Antihypertensive Effects

The compound has shown potential antihypertensive effects . This suggests its possible use in the treatment of hypertension .

Antiviral Applications

The compound has been associated with antiviral activities . This suggests its potential use in the development of antiviral drugs .

Antidiabetic Properties

The compound has shown potential antidiabetic properties . This suggests its possible use in the treatment of diabetes .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects . This makes it a potential candidate for the development of anti-inflammatory drugs .

8. Use in Central Nervous System Diseases Functionalized thieno[2,3-b]pyridines, which include this compound, are used in the treatment of central nervous system diseases .

Zukünftige Richtungen

Functionalized thieno[2,3-b]pyridines are used in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents . Therefore, the future directions of 1-{3-aminothieno[2,3-b]pyridin-2-yl}ethan-1-one could involve further exploration in these areas.

Eigenschaften

IUPAC Name |

1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-5(12)8-7(10)6-3-2-4-11-9(6)13-8/h2-4H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCWBSXZKSRRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=C(S1)N=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90482871 |

Source

|

| Record name | 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminothieno[2,3-b]pyridin-2-yl)ethanone | |

CAS RN |

52505-41-6 |

Source

|

| Record name | 1-(3-aminothieno[2,3-b]pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90482871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)

![3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420239.png)

![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)

![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)

![tert-butyl 2-(3-methoxyphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B6420253.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6420273.png)

![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)

![(2E)-3-(2,5-difluorophenyl)-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B6420301.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one](/img/structure/B6420305.png)

![2-[2-({3-bromo-[1,1'-biphenyl]-4-yl}oxy)acetamido]acetic acid](/img/structure/B6420308.png)

![(5E)-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B6420319.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B6420332.png)